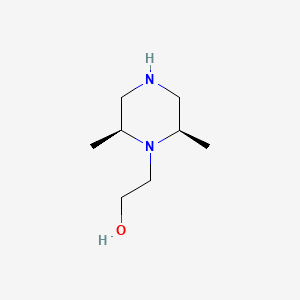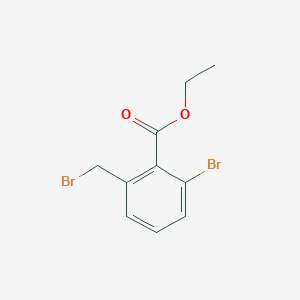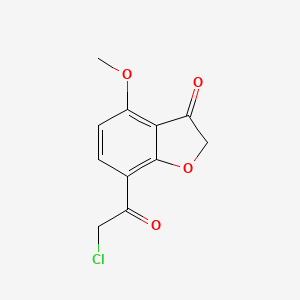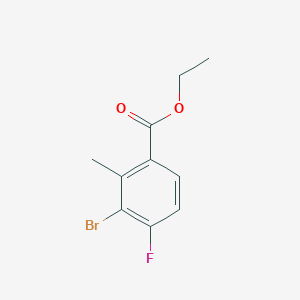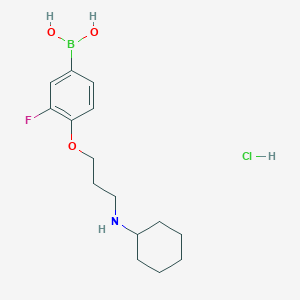
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a similar compound, “4-(3-(Dimethylamino)propoxy)phenylboronic acid Hydrochloride”, the InChI code is1S/C11H18BNO3.ClH/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15;/h4-7,14-15H,3,8-9H2,1-2H3;1H . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For a similar compound, “4-(3-(Dimethylamino)propoxy)phenylboronic acid Hydrochloride”, the molecular weight is 259.54 . For “3-Fluoro-4-propoxyphenylboronic acid”, the density is 1.2±0.1 g/cm3, boiling point is 339.5±52.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of amino-3-fluorophenyl boronic acid derivatives involves protecting the amine group, lithium-bromine exchange, and addition of trimethyl borate, followed by acidic hydrolysis. The compound's crystal structure has been elucidated through X-ray crystallography, revealing a low boronic acid pKa value and a pendant amine for attachment to polymers. This derivative is used in constructing glucose sensing materials operating at physiological pH (Das et al., 2003).
Boronic Acid-Catalyzed Reactions
Boronic acids are versatile in chemistry, including organic reactions and molecular recognition. A discovery in boronic acid catalysis is the aza-Michael addition of hydroxamic acid to quinone imine ketals, using chiral boronic acid catalysts. This process leads to densely functionalized cyclohexanes (Hashimoto et al., 2015).
Reactivity of Boronic Acids and Boronate Ions
Studies show the relative reactivities of phenylboronic and 3-fluorophenylboronic acids with propylene glycol, indicating that the reactivity of RB(OH)2 is significantly higher than RB(OH)3(-). This challenges previously accepted views on the reactivity of boronic acid derivatives (Watanabe et al., 2013).
Fluorine Substituents in Boronic Compounds
Fluorine substituents in boronic compounds, like (4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid, affect their properties, influencing Lewis acidity and potential applications in organic synthesis, analytical chemistry, and biology (Gozdalik et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[4-[3-(cyclohexylamino)propoxy]-3-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO3.ClH/c17-14-11-12(16(19)20)7-8-15(14)21-10-4-9-18-13-5-2-1-3-6-13;/h7-8,11,13,18-20H,1-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONRDIUYHINAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCNC2CCCCC2)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



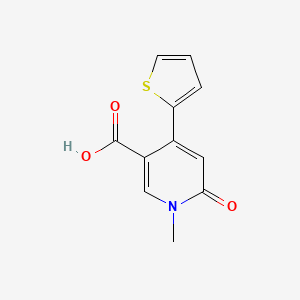
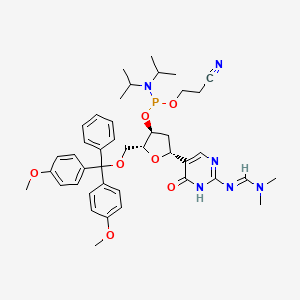
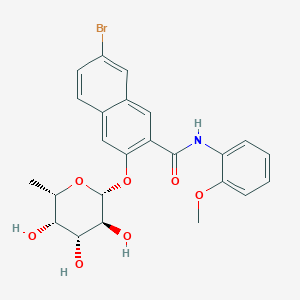
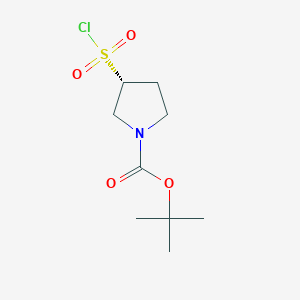
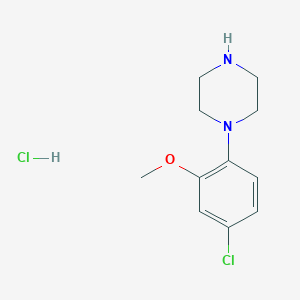
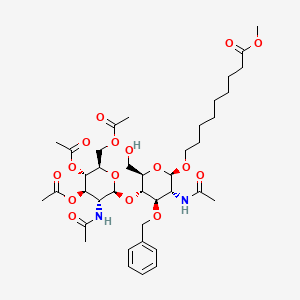
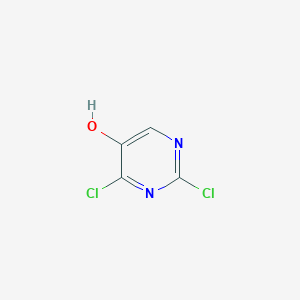
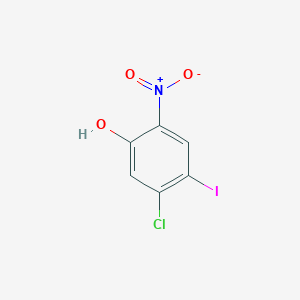
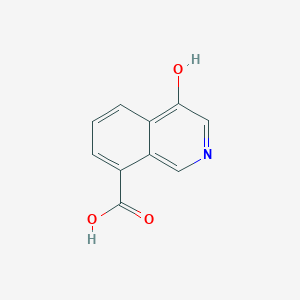
![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)
